molecular formula C21H17ClF2N2O3S B2632986 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-22-7

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2632986
CAS No.: 451513-22-7
M. Wt: 450.88
InChI Key: FXLQILSCVJGXDN-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzyl(methyl)sulfamoyl group attached to a benzamide backbone, with additional chloro and fluoro substituents on the phenyl rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the sulfonamide group and the halogen substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and halogenating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and maintaining stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[benzyl(methyl)sulfamoyl]-N-(4-chlorophenyl)-2-fluorobenzamide
  • 5-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)-2-chlorobenzamide
  • 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide

Uniqueness

The uniqueness of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide lies in its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups on the phenyl rings may enhance its binding affinity to molecular targets and improve its stability under various conditions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQILSCVJGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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